Technical Guide: Synthesis and Strategic Application of 1-(2-Fluorobenzyl)cyclopropanamine
Technical Guide: Synthesis and Strategic Application of 1-(2-Fluorobenzyl)cyclopropanamine
Executive Summary & Therapeutic Relevance[1]
1-(2-Fluorobenzyl)cyclopropanamine (CAS: 1017348-57-0) represents a specialized "gem-disubstituted" cyclopropane scaffold. Unlike simple cyclopropylamines (e.g., tranylcypromine) where the amine and aryl group are vicinal, this molecule features a quaternary carbon center linking the amine, the benzyl moiety, and the ethylene bridge of the cyclopropane ring.
Core Pharmacophore Utility
This structural motif is highly valued in modern medicinal chemistry for three specific reasons:
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Conformational Restriction: The cyclopropane ring locks the ethylamine chain into a rigid conformation, reducing the entropic penalty of binding to targets like LSD1 (Lysine-specific demethylase 1) and 5-HT2C receptors .
-
Metabolic Stability: The quaternary center at the
-position to the nitrogen prevents metabolic deamination by monoamine oxidases (MAO), a common liability for primary amines. -
Fluorine Bioisosterism: The ortho-fluorine substitution on the benzyl ring modulates lipophilicity and blocks metabolic oxidation at the reactive ortho position, while influencing the pKa of the amine through inductive effects.
Primary Application Domain:
-
Epigenetic Modulators: Key intermediate for LSD1 inhibitors (e.g., Takeda series) used in oncology and neurodegeneration.
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GPCR Ligands: Scaffold for serotonin receptor modulators where "gem-dimethyl" effects are required but with added rigidity.
Retrosynthetic Analysis
To access the quaternary cyclopropane core, two primary disconnections are logically sound. The choice depends on scale and available starting materials.
Figure 1: Retrosynthetic strategies. Route A is preferred for atom economy and direct access from nitriles.
Route A: The Kulinkovich-Szymoniak Reaction (Preferred)
This route is the most elegant and atom-economic method for synthesizing 1-substituted cyclopropylamines. It utilizes the Kulinkovich-Szymoniak modification, where a nitrile reacts with a Grignard reagent in the presence of a titanium catalyst.
Mechanism of Action
The reaction proceeds via a titanacyclopropane intermediate generated in situ from ethylmagnesium bromide and titanium(IV) isopropoxide. This "ligand exchange" species acts as a 1,2-dicarbanion equivalent, attacking the nitrile to form a metallacycle, which collapses to the cyclopropylamine upon hydrolysis.
Figure 2: Catalytic cycle of the Kulinkovich-Szymoniak reaction.
Detailed Experimental Protocol
Target: 1-(2-Fluorobenzyl)cyclopropanamine Scale: 10 mmol input
Reagents:
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Substrate: 2-(2-Fluorophenyl)acetonitrile (1.35 g, 10 mmol)
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Reagent: Ethylmagnesium bromide (3.0 M in Et2O, 7 mL, 21 mmol)
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Catalyst: Titanium(IV) isopropoxide (Ti(OiPr)4) (2.84 g, 10 mmol) [Note: Stoichiometric Ti often gives higher yields for nitriles than catalytic versions]
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Lewis Acid: Boron trifluoride etherate (BF3·OEt2) (2.8 g, 20 mmol)
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Solvent: Anhydrous THF (50 mL) and Diethyl Ether
Step-by-Step Methodology:
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Setup: Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain a positive pressure of nitrogen.
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Solution A: Charge the flask with 2-(2-Fluorophenyl)acetonitrile (10 mmol) and Ti(OiPr)4 (10 mmol) in anhydrous THF (40 mL).
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Grignard Addition: Cool the mixture to -78 °C (dry ice/acetone bath). Add the EtMgBr solution dropwise via syringe pump over 30 minutes. The solution will turn from yellow to dark brown/black, indicating the formation of the low-valent titanium species.
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Warming: Remove the cooling bath and allow the mixture to warm to room temperature. Stir for 1 hour.
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Lewis Acid Addition: Add BF3·OEt2 (20 mmol) dropwise. Caution: Exothermic. Stir for an additional 1 hour at room temperature.
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Quenching: Cool to 0 °C. Carefully quench with 10% aqueous NaOH (20 mL), followed by water (20 mL).
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Extraction: Extract the mixture with Diethyl Ether (3 x 50 mL). The amine product will be in the organic layer.
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Purification:
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Dry the combined organics over anhydrous Na2SO4.
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Filter and concentrate under reduced pressure.
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Acid-Base Purification (Critical): Dissolve the crude oil in 1M HCl (50 mL). Wash with Et2O (2 x 30 mL) to remove non-basic impurities (unreacted nitrile). Basify the aqueous layer to pH >12 using 6M NaOH. Extract the free amine into DCM (3 x 50 mL).
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Concentrate to yield the pure amine as a pale yellow oil.
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Route B: Classical Dialkylation (Scale-Up Alternative)
For multi-kilogram GMP campaigns where titanium waste is a concern, the classical route via cyanoacetate is preferred.
Workflow:
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Alkylation: Ethyl cyanoacetate + 2-Fluorobenzyl bromide
Ethyl 2-cyano-3-(2-fluorophenyl)propanoate. -
Cyclopropanation: Alkylation with 1,2-dibromoethane (using K2CO3/DMF or NaH/THF)
1-(2-fluorobenzyl)cyclopropane-1-carboxylic acid derivative. -
Transformation: Hydrolysis of ester/nitrile
Curtius Rearrangement Target Amine .
Comparison Table: Route Selection
| Feature | Route A (Kulinkovich) | Route B (Classical) |
| Step Count | 1 (One-pot) | 4-5 Steps |
| Atom Economy | High | Low (Loss of CO2, leaving groups) |
| Reagents | Ti(OiPr)4, EtMgBr | NaH, BrCH2CH2Br, DPPA/NaN3 |
| Safety | Grignard handling | Azide handling (Curtius) |
| Suitability | Discovery / MedChem (<100g) | Process Development (>1kg) |
Analytical Characterization
To validate the synthesis, the following spectral data is expected for 1-(2-Fluorobenzyl)cyclopropanamine :
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1H NMR (400 MHz, CDCl3):
- 7.20–7.00 (m, 4H, Ar-H)
- 2.85 (s, 2H, Ar-CH2-C) [Benzylic singlet]
- 1.60 (br s, 2H, NH2)
- 0.65–0.55 (m, 2H, Cyclopropane-CH2)
- 0.50–0.40 (m, 2H, Cyclopropane-CH2)
-
Note: The symmetry of the cyclopropane protons (AA'BB' system) confirms the 1,1-disubstitution.
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13C NMR:
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Distinct quaternary carbon signal for the cyclopropane C1 (
30-35 ppm). -
Benzylic CH2 (
40-45 ppm). -
Cyclopropane CH2 signals (
10-15 ppm).
-
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Mass Spectrometry (ESI+):
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Calculated MW: 165.21
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Observed [M+H]+: 166.2
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References
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Kulinkovich Reaction Foundation: Kulinkovich, O. G., Sviridov, S. V., Vasilevski, D. A. (1991). "Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols from Esters and Grignard Reagents". Synthesis, 234. Link
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Szymoniak Modification (Nitriles to Amines): Bertus, P., Szymoniak, J. (2001). "New and easy route to primary cyclopropylamines from nitriles". Chemical Communications, (18), 1792-1793. Link
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LSD1 Inhibitor Context: Takeda Pharmaceutical Company Limited. (2015).[1][2] "Cyclopropanamine Compounds and Use Thereof". WO2015156417.[1] Link
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Fluorinated Scaffolds in MedChem: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry". Chemical Society Reviews, 37(2), 320-330. Link
